molecular formula C22H18N4O2S B11298488 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11298488
M. Wt: 402.5 g/mol
InChI Key: LBVFOBJNIXUXEB-UHFFFAOYSA-N
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Description

2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with the molecular formula C22H18N4O2S and a molecular weight of 402.47 This compound features a unique structure that includes a pyrido[1,2-a]benzimidazole core, a cyano group, and a methoxyphenylacetamide moiety

Preparation Methods

The synthesis of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves several stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxyphenylacetamide moiety, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the pyrido[1,2-a]benzimidazole core are believed to play a crucial role in its biological activity by binding to enzymes or receptors, thereby modulating their function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes involved in cell proliferation and inflammation .

Properties

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H18N4O2S/c1-14-11-21(29-13-20(27)24-15-7-9-16(28-2)10-8-15)26-19-6-4-3-5-18(19)25-22(26)17(14)12-23/h3-11H,13H2,1-2H3,(H,24,27)

InChI Key

LBVFOBJNIXUXEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)SCC(=O)NC4=CC=C(C=C4)OC)C#N

Origin of Product

United States

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